![molecular formula C10H12F6O4 B12845921 2-[2,3-Bis(trifluoromethyl)pentyl]propanedioic acid](/img/structure/B12845921.png)
2-[2,3-Bis(trifluoromethyl)pentyl]propanedioic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[2,3-Bis(trifluoromethyl)pentyl]propanedioic acid is a synthetic organic compound characterized by the presence of two trifluoromethyl groups attached to a pentyl chain, which is further connected to a propanedioic acid moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2,3-Bis(trifluoromethyl)pentyl]propanedioic acid typically involves multiple steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,3-bis(trifluoromethyl)pentane and malonic acid.
Alkylation: The first step involves the alkylation of malonic acid with 2,3-bis(trifluoromethyl)pentane under basic conditions, often using a strong base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Hydrolysis and Decarboxylation: The alkylated product undergoes hydrolysis followed by decarboxylation to yield the desired this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Alkylation: Utilizing continuous flow reactors to ensure efficient mixing and reaction control.
Purification: Employing techniques such as crystallization, distillation, or chromatography to purify the final product.
Quality Control: Implementing rigorous quality control measures to ensure the consistency and purity of the compound.
化学反应分析
Types of Reactions
2-[2,3-Bis(trifluoromethyl)pentyl]propanedioic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄), potentially converting the carboxylic acid groups to alcohols.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions, where nucleophiles replace one or more fluorine atoms.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or basic medium, CrO₃ in acetic acid.
Reduction: LiAlH₄ in dry ether, NaBH₄ in methanol or ethanol.
Substitution: Nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
2-[2,3-Bis(trifluoromethyl)pentyl]propanedioic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of fluorinated organic compounds.
Biology: Investigated for its potential as a biochemical probe due to its unique fluorinated structure, which can interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials, particularly those requiring high thermal and chemical stability.
作用机制
The mechanism by which 2-[2,3-Bis(trifluoromethyl)pentyl]propanedioic acid exerts its effects is largely dependent on its interaction with molecular targets. The trifluoromethyl groups can enhance the compound’s lipophilicity, allowing it to interact more readily with hydrophobic regions of proteins and membranes. This interaction can modulate the activity of enzymes, receptors, and other proteins, influencing various biochemical pathways.
相似化合物的比较
Similar Compounds
- 2-[3-(Trifluoromethyl)phenyl]propanedioic acid
- 2,4-Bis(trifluoromethyl)phenylacetic acid
- 3-[2-(Trifluoromethyl)phenyl]propionic acid
Uniqueness
2-[2,3-Bis(trifluoromethyl)pentyl]propanedioic acid is unique due to the presence of two trifluoromethyl groups on a pentyl chain, which imparts distinct chemical and physical properties compared to its analogs. These properties include increased lipophilicity, chemical stability, and potential for specific interactions with biological targets.
By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can further explore its potential in various scientific and industrial fields.
属性
分子式 |
C10H12F6O4 |
|---|---|
分子量 |
310.19 g/mol |
IUPAC 名称 |
2-[2,3-bis(trifluoromethyl)pentyl]propanedioic acid |
InChI |
InChI=1S/C10H12F6O4/c1-2-5(9(11,12)13)6(10(14,15)16)3-4(7(17)18)8(19)20/h4-6H,2-3H2,1H3,(H,17,18)(H,19,20) |
InChI 键 |
HLXPMCMUBJLFGG-UHFFFAOYSA-N |
规范 SMILES |
CCC(C(CC(C(=O)O)C(=O)O)C(F)(F)F)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


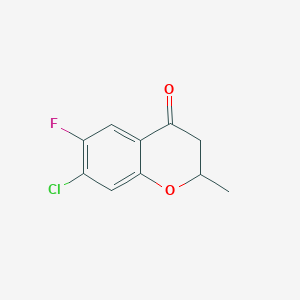

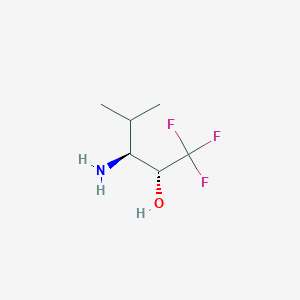
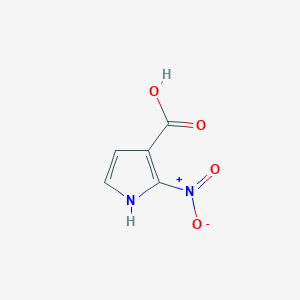

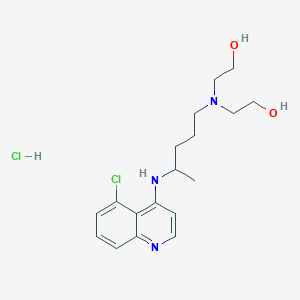
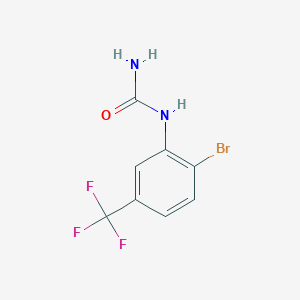

![tert-Butyl 3-[(1R)-1-amino-2-hydroxy-ethyl]azetidine-1-carboxylate](/img/structure/B12845899.png)
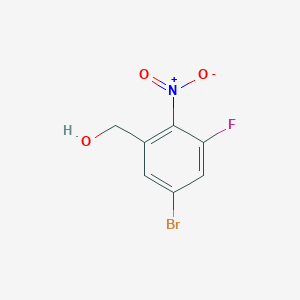

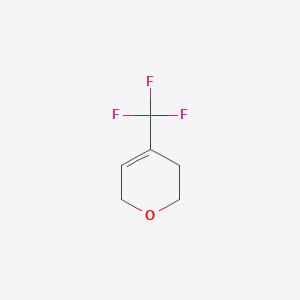
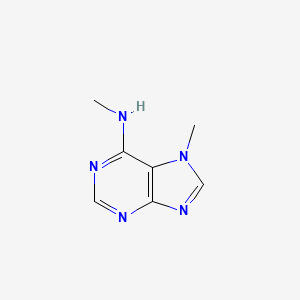
![(4S,5S)-4-hydroxy-5-[(4R,5S)-5-hydroxy-2,2-dimethyl-1,3-dioxan-4-yl]-2,2-dimethyl-1,3-dioxolane-4-carboxylic acid](/img/structure/B12845927.png)
